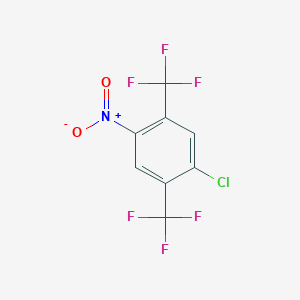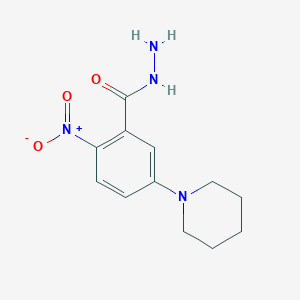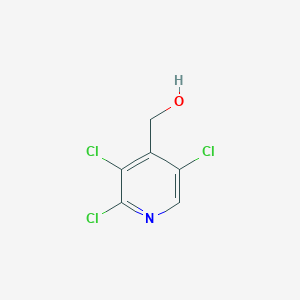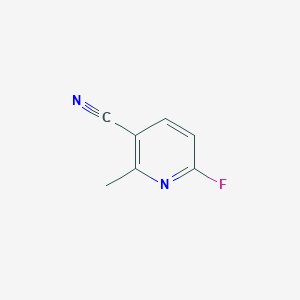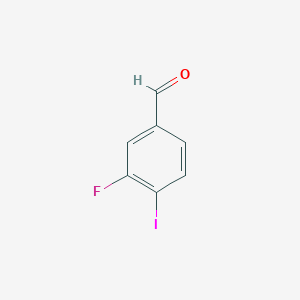
3-フルオロ-4-ヨードベンズアルデヒド
概要
説明
3-Fluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4FIO and a molecular weight of 250.01 g/mol . It is a versatile compound used in various chemical syntheses and research applications. The compound is characterized by the presence of both fluorine and iodine substituents on the benzene ring, which imparts unique chemical properties.
科学的研究の応用
3-Fluoro-4-iodobenzaldehyde is used in a variety of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It is involved in the development of anti-estrogenic compounds for cancer research.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
作用機序
Target of Action
It is known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Similar compounds have been shown to cause cellular apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-iodobenzaldehyde. For instance, the compound’s stability may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other substances in the body, the individual’s health status, and genetic factors .
生化学分析
Biochemical Properties
3-Fluoro-4-iodobenzaldehyde plays a significant role in biochemical reactions due to its reactivity and ability to form various intermediates. It interacts with enzymes such as bis-triphenylphosphine-palladium (II) chloride and copper (I) iodide, which are used in catalytic processes to facilitate the formation of carbon-carbon bonds . These interactions are crucial in the synthesis of complex organic molecules, where 3-Fluoro-4-iodobenzaldehyde acts as a key intermediate.
Cellular Effects
The effects of 3-Fluoro-4-iodobenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-iodobenzaldehyde exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, its interaction with enzymes involved in the synthesis of polymers can result in the formation of anti-estrogenic compounds . These molecular mechanisms are critical for the compound’s role in pharmaceutical research and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-iodobenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-iodobenzaldehyde remains stable under ambient temperature conditions, but its reactivity can lead to degradation over extended periods . Understanding these temporal effects is crucial for its application in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-iodobenzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-Fluoro-4-iodobenzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into various metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is vital for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-iodobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-iodobenzaldehyde affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can interact with various biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Fluoro-4-iodobenzaldehyde involves the bromination of 4-fluoro-3-iodotoluene followed by oxidation. The process begins with the reaction of 4-fluoro-3-iodotoluene with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide in tetrachloromethane (CCl4) under reflux conditions. The resulting benzylbromide is then oxidized using sodium bicarbonate (NaHCO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-iodobenzaldehyde typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-Fluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution: Products include substituted benzaldehydes with various functional groups.
Oxidation: The major product is 3-fluoro-4-iodobenzoic acid.
Reduction: The major product is 3-fluoro-4-iodobenzyl alcohol.
Coupling: Products include biaryl compounds and other complex structures.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-bromobenzaldehyde
- 3-Fluoro-4-chlorobenzaldehyde
- 3-Fluoro-4-methylbenzaldehyde
Uniqueness
3-Fluoro-4-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity compared to other halogenated benzaldehydes. The iodine atom, being larger and more polarizable, makes the compound more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .
特性
IUPAC Name |
3-fluoro-4-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJITDLUBMLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662818 | |
| Record name | 3-Fluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-57-6 | |
| Record name | 3-Fluoro-4-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


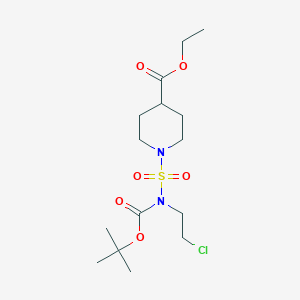
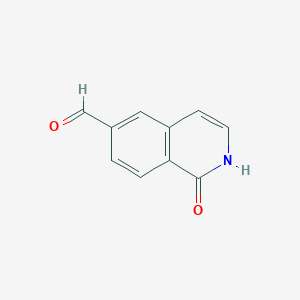

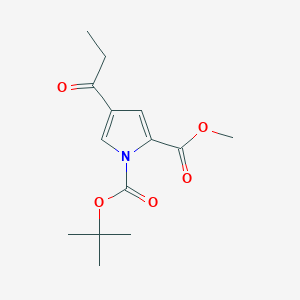

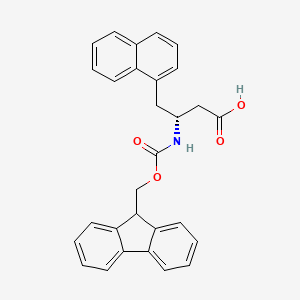
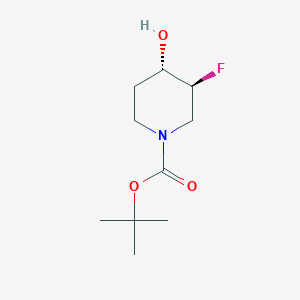
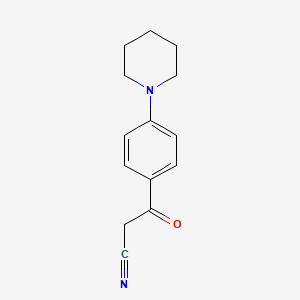
![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)
